molecular formula C13H17N B3233316 3-Benzyl-3-azabicyclo[3.1.1]heptane CAS No. 1352925-67-7

3-Benzyl-3-azabicyclo[3.1.1]heptane

Cat. No.: B3233316
CAS No.: 1352925-67-7
M. Wt: 187.28 g/mol
InChI Key: LVTBBEDFAJAYQS-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.1]heptane is a conformationally restricted, nitrogen-containing bicyclic scaffold of significant interest in drug discovery. This compound is part of the 3-azabicyclo[3.1.1]heptane family, which has emerged as a valuable class of bioisosteres for meta-substituted (hetero)arenes and piperidines . These structures are actively researched for their potential to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates . The scaffold serves as a versatile building block for the synthesis of novel, conformationally restricted piperidine derivatives, allowing for selective derivatization to explore chemical space . Its constrained geometry is particularly promising for creating molecular probes and lead compounds in medicinal chemistry programs . The efficient, multigram synthetic routes reported for related ketone analogues underscore its potential for scalable production to support research and development . This product is intended for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-11(5-3-1)8-14-9-12-6-13(7-12)10-14/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTBBEDFAJAYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzyl 3 Azabicyclo 3.1.1 Heptane and Its Derivatives

Historical Development of Azabicyclo[3.1.1]heptane Synthesis

The synthesis of the 3-azabicyclo[3.1.1]heptane core has been a topic of chemical exploration for more than a century, with initial methodologies relying on fundamental organic reactions. chemrxiv.org The first documented synthesis of this bicyclic system was accomplished via the cyclization of truxillic acid amides. chemrxiv.org In the ensuing years, a variety of strategies were reported for constructing this framework, including thermal, photochemical, and metal-catalyzed intramolecular [2+2] cycloadditions. chemrxiv.orgresearchgate.net Other classical approaches have involved the double Mannich reaction of cyclobutanone (B123998) and the cyclization of amino esters derived from 1,3-substituted cyclobutanes. chemrxiv.orgresearchgate.net These foundational techniques were instrumental in laying the groundwork for the more advanced and efficient synthetic routes developed subsequently.

Contemporary Synthetic Approaches to 3-Benzyl-3-azabicyclo[3.1.1]heptane

The ability to produce this compound and its derivatives on a large scale is essential for their practical use in medicinal chemistry. A notable achievement in this area is an efficient, two-step synthesis of the previously unknown 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, which can be performed on a multigram scale. nih.govresearchgate.net This compound has been identified as a valuable building block for creating novel, conformationally restricted derivatives of piperidine (B6355638). nih.govresearchgate.net

Another powerful and scalable method for producing derivatives of 3-azabicyclo[3.1.1]heptane is based on the intramolecular formation of an imide from a 1,3-functionalized cyclobutane (B1203170) precursor. zendy.iochemrxiv.orgresearchgate.net This process allows for the synthesis of a key bicyclic intermediate on a scale of up to 30 grams, which can then be used to generate a variety of other derivatives. chemrxiv.org Furthermore, a general and scalable synthesis of 3-azabicyclo[3.1.1]heptanes has been developed through the reduction of spirocyclic oxetanyl nitriles. researchgate.netthieme-connect.com This method is particularly advantageous as it can be carried out on a multigram scale using inexpensive, readily available starting materials and does not require chromatographic purification. researchgate.netthieme-connect.com In one instance, a scalable synthesis of a key intermediate, beginning with commercially available materials, produced 90 grams of the final product with a 77% yield following distillation. researchgate.net

Intramolecular reactions are a central feature of modern synthetic strategies for constructing the 3-azabicyclo[3.1.1]heptane framework. A highly effective approach involves the intramolecular cyclization of a 1,3-disubstituted cyclobutane derivative to create a bicyclic imide. chemrxiv.org The required stereochemistry on the cyclobutane ring is established through a diastereoselective Strecker reaction using a readily accessible 3-oxocyclobutanecarboxylate. chemrxiv.orgresearchgate.net The crucial cyclization step to form the target bicyclic imide proceeds smoothly when treated with a base such as potassium tert-butoxide. chemrxiv.org

An alternative and innovative strategy involves an unexpected rearrangement of spirocyclic oxetanyl nitriles. researchgate.netthieme-connect.com When these nitriles are subjected to reduction conditions to form the corresponding primary amine, a spontaneous cyclization occurs, resulting in the formation of the strained 3-azabicyclo[3.1.1]heptane ring system. thieme-connect.com The mechanism of this transformation has been investigated, and it offers a general and effective approach to the synthesis of these aza-analogs. researchgate.net

The use of highly strained bicyclo[1.1.0]butanes (BCBs) as synthetic building blocks has become a powerful and versatile strategy for constructing the 3-azabicyclo[3.1.1]heptane skeleton through catalyst-controlled annulation reactions. These "strain-release" reactions provide access to novel and complex molecular scaffolds that would be difficult to synthesize using other methods. nih.govnih.govacs.org

Rhodium(I) catalysts have proven to be highly effective in promoting the annulative rearrangement of BCBs. For instance, rhodium(I)-catalyzed cycloisomerizations of BCB-containing amines can produce a variety of cyclopropane-fused heterocycles with a high degree of regio- and stereocontrol. nih.gov A one-pot, two-step process has been developed in which an in-situ generated BCB-organomagnesium reagent reacts with a quaternary quinolinium or pyridinium (B92312) halide, followed by a rhodium-catalyzed rearrangement that yields bridged heterocycles in moderate to good yields. nih.govacs.org

More recently, copper-catalyzed asymmetric formal [4π+2σ] cycloadditions of BCBs with azomethine ylides have been reported. acs.orgnih.gov This method allows for the creation of a diverse range of enantioenriched 3-azabicyclo[3.1.1]heptanes with excellent diastereoselectivity and enantioselectivity. acs.orgnih.gov Other catalytic systems, including those based on Lewis acids like scandium(III) triflate, have also been successfully used in divergent annulations of BCBs with quinones or vinyl azides to produce a variety of polycyclic molecules, including derivatives of 3-azabicyclo[3.1.1]heptene. nih.govrsc.orgacs.org

The synthesis of specific stereoisomers of 3-azabicyclo[3.1.1]heptane derivatives is of critical importance for their application in drug discovery, as different stereoisomers can have vastly different biological activities. Diastereoselective methods are frequently used to control the relative stereochemistry of substituents on the bicyclic core. A key example of this is the diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate, which establishes the necessary stereochemistry for the subsequent intramolecular cyclization to form the bicyclic imide. chemrxiv.orgresearchgate.net

For enantioselective synthesis, which aims to produce a single enantiomer, catalytic asymmetric reactions are at the forefront of modern organic chemistry. A groundbreaking copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes and azomethine ylides has been developed, providing access to a wide array of enantioenriched 3-azabicyclo[3.1.1]heptanes. acs.orgnih.gov This protocol achieves outstanding levels of diastereo- and enantioselectivity, often with a diastereomeric ratio greater than 20:1 and an enantiomeric excess of 97-99%. acs.orgnih.gov This method is compatible with both mono- and disubstituted BCBs, enabling the efficient synthesis of challenging tetrasubstituted bicyclic products that contain two quaternary centers. acs.orgnih.gov In addition, Lewis acid-catalyzed systems are being developed for the asymmetric (3+3) cycloaddition of BCBs and N-iminoisoquinolinium ylides, which can produce chiral diaza-BCHeps with yields of up to 99% and an enantiomeric excess of 97%. chemrxiv.org

Optimization of Reaction Conditions and Efficiency

Similarly, in the photocatalytic Minisci-like functionalization of aza-bicyclo[3.1.1]heptanes, a set of optimized conditions was established to explore the scope of the reaction with a variety of radical acceptors. acs.orgnih.gov Although excellent yields were often observed in the crude reaction mixture by NMR analysis, it was noted that the products were sensitive to chromatographic purification, which in some cases led to lower isolated yields. acs.orgnih.gov These results highlight the importance of not only optimizing the reaction itself but also carefully considering the workup and purification procedures to ensure the efficient and successful synthesis of these valuable compounds.

Data Tables

Table 1: Optimization of Rhodium(I)-Catalyzed Rearrangement

EntrySolventLigandTemperature (°C)Time (min)Yield (%)Reference
1Toluenedppe12030- chemrxiv.org
21,4-Dioxanedppe1203080 nih.gov
31,4-Dioxanedppe906053 nih.gov
41,4-Dioxanedppe806046 nih.gov

Table 2: Enantioselective Copper-Catalyzed [4π+2σ] Cycloaddition

ExampleDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
51 examples in total>20:197-99% acs.orgnih.gov

Novel Protecting Group Strategies for the Azabicyclic Nitrogen

The strategic protection and deprotection of the nitrogen atom within the 3-azabicyclo[3.1.1]heptane framework are crucial for the successful synthesis and derivatization of this valuable scaffold. While the benzyl (B1604629) group in the parent compound, this compound, can itself be considered a protecting group removable by catalytic hydrogenolysis, the synthesis of more complex derivatives often necessitates the use of other nitrogen protecting groups. chemrxiv.org The selection of an appropriate protecting group is critical to prevent unwanted side reactions during subsequent synthetic transformations. smolecule.com

A common strategy for protecting secondary amines, including the 3-azabicyclo[3.1.1]heptane nitrogen, involves the use of the tert-butoxycarbonyl (Boc) group. google.com For instance, in the synthesis of monoprotected bicyclic diamines, a secondary amine intermediate was successfully protected using di-tert-butyl dicarbonate (B1257347) to yield the N-Boc derivative. chemrxiv.org The Boc group is generally stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane. google.com

However, standard protection methods are not always universally applicable, leading to the development of novel strategies tailored to specific synthetic routes. In one such instance, the direct N-benzylation of the imide moiety in 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione proved to be unselective. To overcome this, a more novel approach was employed where the free amino group was temporarily protected through the formation of an imine with benzaldehyde. This strategy allowed for the selective modification of another part of the molecule, after which the imine could be cleaved. chemrxiv.org

For related azabicyclic systems, such as 3-azabicyclo[3.1.0]hexane derivatives, researchers have found that while the Boc group is serviceable, other protecting groups may be more suitable for multi-step syntheses. The phenyloxycarbonyl group, for example, has been shown to be more advantageous in certain sequences, guaranteeing higher yields in subsequent steps compared to its Boc-protected counterpart. unife.it A variety of other carbamate-based protecting groups, including fluorenylmethoxycarbonyl (FMOC), allyloxycarbonyl (ALOC), and vinyloxycarbonyl (VOC), are also available and can be selected based on the required orthogonality and cleavage conditions. google.com

Table 1: Protecting Groups for the 3-Azabicyclo[3.1.1]heptane Nitrogen and Related Systems

Protecting GroupAbbreviationProtection ReagentCleavage ConditionsReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateTrifluoroacetic acid chemrxiv.orggoogle.com
Benzylidene (Imine)-BenzaldehydeAcidic hydrolysis chemrxiv.org
Phenyloxycarbonyl-Phenyl chloroformate- unife.it
FluorenylmethoxycarbonylFMOCFmoc-Cl or Fmoc-OSuPiperidine google.com
AllyloxycarbonylALOCAllyl chloroformatePd(0) catalyst google.com
VinyloxycarbonylVOCVinyl chloroformate- google.com
TrichloroethoxycarbonylTROC2,2,2-Trichloroethyl chloroformateZn/Acetic Acid google.com
BenzylBnBenzyl bromideCatalytic Hydrogenolysis (H₂/Pd) chemrxiv.org

Advanced Structural Elucidation and Conformational Analysis of 3 Benzyl 3 Azabicyclo 3.1.1 Heptane

Application of Advanced Spectroscopic Techniques for Elucidating Conformational and Electronic Structures

Advanced spectroscopic methods are indispensable for the detailed structural characterization of 3-Benzyl-3-azabicyclo[3.1.1]heptane and its analogues.

2D NMR Spectroscopy: Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are powerful tools for assigning proton and carbon signals and elucidating the connectivity of atoms within the molecule. uni-regensburg.de For instance, in derivatives of the related 3-azabicyclo[3.3.1]nonane system, 2D NMR has been used to study stereochemical aspects of their formation. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for establishing the stereoconfiguration of substituents, as demonstrated in the analysis of derivatives of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. miamioh.edu The fragmentation patterns observed in the mass spectrum offer valuable insights into the stability of the bicyclic ring system and can help identify the different components of the molecule. miamioh.edu For example, in the analysis of 3-azabicyclo[3.1.1]heptan-6-ol, high-resolution ESI-MS confirms the molecular ion and reveals fragmentation patterns indicative of the ring's stability.

Solid-State Structural Characterization via X-ray Crystallography

X-ray crystallography provides definitive, high-resolution three-dimensional structural information in the solid state. nih.govresearchgate.net This technique has been instrumental in confirming the absolute stereochemistry and resolving the conformation of this compound derivatives. researchgate.net For instance, the X-ray crystal structure of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been determined, providing a clear picture of its molecular geometry. researchgate.net Similarly, the structures of various derivatives have been elucidated, revealing the influence of different substituents on the ring conformation. researchgate.net

Table 1: Crystallographic Data for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

Parameter Value
Compound 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
Method X-ray Diffraction
Result Structure proven

Data sourced from a study on the synthesis and utility of the compound. researchgate.net

Conformational Analysis of the Azabicyclo[3.1.1]heptane Ring System

The conformational properties of the azabicyclo[3.1.1]heptane ring are a key determinant of its biological activity.

Investigation of Preferred Conformations (e.g., Boat, Distorted Chair)

The rigid bicyclic framework of the azabicyclo[3.1.1]heptane system restricts the conformational freedom of the integrated piperidine (B6355638) ring, leading to stabilized boat and distorted chair conformations. researchgate.net Analysis of related 6-azabicyclo[3.1.1]heptane systems has shown that different stereoisomers can preferentially adopt either a distorted 3D chair conformation or an unusual boat conformation. enamine.netacs.org This contrasts with the more flexible chair-envelope equilibrium often seen in other piperidine-containing rings. uni-regensburg.de

Influence of the N-Benzyl Substituent on Ring Conformation

The N-benzyl group can influence the conformation of the azabicyclo[3.1.1]heptane ring. In related N-substituted bicyclic systems, the bulk and orientation of the substituent on the nitrogen atom can affect the conformational equilibrium of the ring system. For example, in N-benzyl-8-azabicyclo[4.3.0]non-4-en-7-ones, the N-benzyl group is introduced to influence the amide conformation. psu.edu The stereoconfiguration of the N-benzyl group and other substituents can be determined through techniques like NOESY. researchgate.net

Stereochemical Investigations and Absolute Configuration Determination

The stereochemistry of this compound derivatives is crucial for their biological function. X-ray crystallography is a primary method for determining the absolute configuration of these chiral molecules. researchgate.net For derivatives where X-ray analysis is not feasible, stereochemical assignments can often be made using NOESY experiments, which provide through-space correlations between protons. researchgate.net

Comparative Structural Analysis with Related Bicyclic and Monocyclic Systems

Comparing the structure of this compound with other bicyclic and monocyclic systems provides valuable context for its chemical and biological properties. The 3-azabicyclo[3.1.1]heptane core can be considered a saturated analogue of pyridine (B92270). researchgate.net Geometric analysis shows that the distances and angles between substituents on the 3-azabicyclo[3.1.1]heptane scaffold can closely mimic those of a 3,5-disubstituted pyridine ring. researchgate.netresearchgate.net This makes it a potential bioisostere for pyridine in drug design, offering improved physicochemical properties such as solubility and metabolic stability. researchgate.net Furthermore, it is considered a conformationally restricted piperidine derivative. nih.govresearchgate.net The rigid bicyclo[3.1.1]heptane framework locks the piperidine ring into specific conformations, which is a desirable trait in medicinal chemistry for enhancing binding affinity and selectivity to biological targets. nih.govresearchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
3-azabicyclo[3.1.1]heptan-6-ol
3-azabicyclo[3.3.1]nonane
6-azabicyclo[3.1.1]heptane
N-benzyl-8-azabicyclo[4.3.0]non-4-en-7-one
Piperidine

Reactivity and Derivatization Strategies for 3 Benzyl 3 Azabicyclo 3.1.1 Heptane

Reactions at the Azabicyclic Nitrogen Atom

The nitrogen atom at the 3-position is a key site for synthetic modifications, enabling the introduction of various substituents to modulate the compound's properties.

The tertiary amine of 3-Benzyl-3-azabicyclo[3.1.1]heptane can undergo N-alkylation. For instance, reaction with methyl iodide leads to the formation of the corresponding quaternary ammonium (B1175870) salt. researchgate.net This classic reaction introduces a positive charge and permanently alkylates the nitrogen.

N-acylation is another common transformation. For example, treatment with di-tert-butyl dicarbonate (B1257347) introduces the Boc protecting group, a standard procedure in organic synthesis to temporarily mask the reactivity of the nitrogen. google.com Similarly, acylation with propionyl chloride can be achieved to introduce a propionyl group. google.com These reactions are fundamental for building more complex molecules based on the 3-azabicyclo[3.1.1]heptane core.

A summary of representative N-alkylation and N-acylation reactions is provided in the table below.

ReagentProductReference
Methyl Iodide3-Benzyl-3-methyl-3-azoniabicyclo[3.1.1]heptane iodide researchgate.net
Di-tert-butyl dicarbonate3-Benzyl-6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane google.com
Propionyl chloride3-Benzyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane google.com

The benzyl (B1604629) group on the nitrogen atom is often used as a protecting group that can be removed to allow for the introduction of other substituents. organic-chemistry.org A common method for de-benzylation is catalytic hydrogenation. For example, using palladium on charcoal (Pd/C) as a catalyst under a hydrogen atmosphere effectively cleaves the benzyl group, yielding the secondary amine. researchgate.netgoogle.com This secondary amine is a versatile intermediate for the synthesis of a wide array of N-substituted derivatives.

Once the benzyl group is removed, the resulting secondary amine can be reacted with various electrophiles to introduce new functionalities. This strategy is pivotal in creating libraries of compounds for drug discovery, allowing for the exploration of structure-activity relationships. For instance, the de-benzylated intermediate can be acylated or alkylated with different groups to produce a range of analogues. google.com

Quaternization involves the alkylation of the tertiary nitrogen to form a quaternary ammonium salt. researchgate.net This transformation changes the electronic and steric properties of the nitrogen atom, introducing a permanent positive charge. The reaction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one with methyl iodide results in the formation of the corresponding quaternary salt. researchgate.net This quaternized product can then undergo further reactions, such as hydrogenation to remove the benzyl group, yielding a different ketal. researchgate.net The ability to form quaternary salts expands the range of accessible derivatives and their potential applications. researchgate.net

Functionalization of the Bicyclic Carbon Framework

The carbon skeleton of this compound also offers opportunities for derivatization, although it is generally less reactive than the nitrogen atom.

The functionalization of the bicyclic carbon framework can lead to novel derivatives with unique three-dimensional shapes. The synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one from cyclobutanone (B123998) provides a key intermediate where the cyclobutane (B1203170) ring can be selectively derivatized. researchgate.netnih.gov The ketone at the 6-position is a handle for various transformations. For example, it can be reduced to the corresponding alcohol, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol, using reducing agents like sodium borohydride (B1222165). researchgate.net

Furthermore, the ketone can react with nucleophiles. For instance, reaction with trifluoromethyltrimethylsilane (TMSCF3) introduces a trifluoromethyl group, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.net The ketone can also be converted to an oxime by reaction with hydroxylamine, which can then be reduced to an amine, providing access to 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine. researchgate.netgoogle.com These transformations demonstrate the utility of the 6-oxo derivative as a platform for introducing diversity into the carbon skeleton.

Recent advances have also demonstrated the functionalization at the bridgehead position of the aza-bicyclo[3.1.1]heptane system using photocatalytic Minisci-like reactions to introduce various heterocycles. acs.org

A summary of functionalizations at the C-6 position is presented below.

Starting MaterialReagentProductReference
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneNaBH43-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol researchgate.net
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneTMSCF33-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol researchgate.net
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneNH2OH3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one oxime researchgate.net
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one oximeRaney Nickel3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine researchgate.net

The strained bicyclo[3.1.1]heptane ring system can participate in cycloaddition and rearrangement reactions, often driven by the release of ring strain. While specific examples involving this compound are less common in the provided context, the broader class of azabicyclo[3.1.1]heptanes is synthesized through various cycloaddition strategies. These include intramolecular [2+2] cycloadditions and reactions of bicyclo[1.1.0]butanes with various partners. researchgate.netacs.orgacs.org For instance, Lewis acid-catalyzed (3+3)-cycloadditions of bicyclo[1.1.0]butanes can afford 2-azabicyclo[3.1.1]heptanes. colab.ws Additionally, formal dipolar [4π+2σ] cycloadditions of bicyclo[1.1.0]butanes with nitrones provide access to 2-oxa-3-azabicyclo[3.1.1]heptanes. bohrium.com

Rearrangement reactions are also known for related systems. For example, a mild acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols leads to 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes. acs.org A general synthesis of 3-azabicyclo[3.1.1]heptanes has been developed through the reduction of spirocyclic oxetanyl nitriles, which involves a rearrangement of the spirocyclic system. nih.govresearchgate.net These synthetic strategies highlight the potential for complex transformations of the bicyclic core to generate novel and structurally diverse molecules.

Development of Selective Catalytic Transformations for Derivatization

The development of selective catalytic methods is essential for the efficient and controlled derivatization of the 3-azabicyclo[3.1.1]heptane framework. One of the significant advancements in this area is the palladium-catalyzed transannular C–H functionalization, which allows for the direct introduction of aryl groups at specific positions on the bicyclic core. nih.gov

Researchers have developed a second-generation palladium catalyst system that demonstrates enhanced reactivity and scope for the C–H arylation of various azabicycloalkanes, including the 3-azabicyclo[3.1.1]heptane system. nih.gov This system utilizes pyridine- and quinoline-carboxylate ligands, which have been shown to improve reaction rates and yields significantly. nih.gov The ligands are believed to prevent both reversible and irreversible decomposition of the catalyst. nih.gov

A key transformation for modifying the this compound system is the removal of the N-benzyl protecting group. This is commonly achieved through catalytic hydrogenolysis. For instance, the debenzylation of a derivative, 1-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride, is efficiently carried out using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere to yield the corresponding secondary amine. chemrxiv.org

The following table summarizes representative catalytic transformations for the derivatization of the 3-azabicyclo[3.1.1]heptane core:

Catalytic System Transformation Substrate Product Yield (%) Reference
Pd(OAc)₂ with Pyridine (B92270)/Quinoline-carboxylate ligandsTransannular C–H ArylationBenzo-fused azabicyclo[3.2.1]octaneC4-arylated productup to 84% nih.gov
Pd/C, H₂N-Debenzylation1-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione HCl1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione HCl91% chemrxiv.org
Copper(I) complex with a chiral ligandAsymmetric [4π+2σ] CycloadditionBicyclo[1.1.0]butane and Azomethine ylideEnantioenriched 3-azabicyclo[3.1.1]heptaneup to 99% acs.org
Scandium(III) triflate(3+2) Annulation/RearrangementBicyclo[1.1.0]butane and Vinyl azide3-Azabicyclo[3.1.1]hepteneHigh nih.gov
Titanium(III) chloride(3+3) AnnulationBicyclo[1.1.0]butane and Vinyl azide2-Azabicyclo[3.1.1]hepteneHigh nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations

The rigid, bicyclic nature of this compound exerts significant control over the regioselectivity and stereoselectivity of its chemical transformations. This is particularly evident in reactions involving the cyclobutane ring and in the construction of the bicyclic system itself.

The synthesis of substituted 3-azabicyclo[3.1.1]heptanes can be achieved with high stereocontrol through catalytic asymmetric cycloaddition reactions. An unprecedented copper-catalyzed asymmetric formal [4π+2σ] cycloaddition between bicyclo[1.1.0]butanes and azomethine ylides has been reported to produce a variety of enantioenriched 3-azabicyclo[3.1.1]heptanes with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (mostly 97–99% ee). acs.org This method allows for the construction of a chiral, polysubstituted 3-azabicyclo[3.1.1]heptane core in a single step. acs.org

In the derivatization of the pre-formed 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, the stereochemical outcome of reactions at the C6-ketone is highly influenced by the steric hindrance of the bicyclic framework. researchgate.net For example, the reduction of the ketone with sodium borohydride proceeds with high stereoselectivity, yielding the corresponding endo-alcohol as a single isomer. researchgate.net Similarly, the addition of nucleophiles such as trimethyl(trifluoromethyl)silane to the ketone occurs from the less hindered side to give a single isomer of the trifluoromethyl-substituted alcohol. researchgate.net

The regioselectivity of derivatization is also a key consideration. Catalyst-controlled annulations of bicyclo[1.1.0]butanes with vinyl azides can lead to the divergent synthesis of either 2- or 3-azabicyclo[3.1.1]heptene scaffolds, depending on the catalyst used. nih.gov A titanium(III) catalyst promotes a (3+3) annulation to give 2-azabicyclo[3.1.1]heptenes, while a scandium catalyst facilitates a (3+2) annulation followed by a rearrangement to afford 3-azabicyclo[3.1.1]heptenes. nih.gov

The following table details examples of regioselective and stereoselective transformations involving the 3-azabicyclo[3.1.1]heptane system:

Reaction Reagents Substrate Product Selectivity Reference
Ketone ReductionNaBH₄3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one3-Benzyl-3-azabicyclo[3.1.1]heptan-6-olSingle endo-isomer researchgate.net
TrifluoromethylationCF₃SiMe₃, CsF3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one6-(Trifluoromethyl)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-olSingle isomer researchgate.net
Asymmetric CycloadditionCu(I)-chiral ligandBicyclo[1.1.0]butane, Azomethine ylideChiral 3-azabicyclo[3.1.1]heptane>20:1 dr, 97-99% ee acs.org
Diastereoselective Strecker ReactionNaCN, BnNH₂Methyl 3-oxocyclobutanecarboxylatePrecursor to 3-azabicyclo[3.1.1]heptaneDiastereoselective chemrxiv.org

Computational and Theoretical Studies of 3 Benzyl 3 Azabicyclo 3.1.1 Heptane

Quantum Chemical Calculations for Electronic Structure and Stability

For derivatives like 3-azabicyclo[3.1.1]heptane-1-carboxylic acid, computational modeling helps in understanding the influence of substituents on the electronic landscape. The geometric constraints of the bicyclic framework affect the nitrogen's basicity by modulating the accessibility of its lone pair and the stability of the corresponding protonated form. Theoretical studies on the formation of related bicyclo[3.1.1]heptane skeletons through intramolecular [2+2] cycloadditions have utilized DFT and high-level ab initio calculations to rationalize reaction outcomes and regiochemical control. acs.orgpku.edu.cn These calculations provide insight into the stability of intermediates and transition states, which is crucial for designing efficient synthetic routes. acs.orgpku.edu.cn

Furthermore, the photophysical properties of some derivatives have been explored. For instance, certain tetracyclic indoxyl-fused bicyclo[3.1.1]heptane derivatives exhibit significant fluorescence, and computational studies help in understanding how different substituent patterns can fine-tune the UV-visible absorption and emission wavelengths. acs.org

Conformational Energy Landscape and Global Minima Analysis

The 3-azabicyclo[3.1.1]heptane scaffold is characterized by its substantial conformational rigidity. This rigidity is a key feature, as it reduces the entropic penalty associated with binding to biological targets. Computational studies and X-ray crystallography of derivatives, such as those of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, have identified chair-boat conformations as stable forms in the solid state. researchgate.net

Computational modeling of related structures like 3-azabicyclo[3.1.1]heptane-1-carboxylic acid suggests that the preferred conformation places the substituent (a carboxylic acid group in this case) in a position that minimizes steric hindrance with the bicyclic core while optimizing electronic interactions. The rigid framework significantly restricts molecular motion, limiting the molecule to specific vibrational modes and a narrow range of conformational changes. This inherent structural constraint is a defining characteristic that influences its physical, chemical, and biological properties. A detailed conformational analysis of di- and tripeptides containing a related azabicyclo[2.2.1]heptane residue, a proline analogue, showed that the torsion angles are highly constrained, forcing the peptide into a specific helical conformation. uni-regensburg.de While a complete energy landscape for 3-benzyl-3-azabicyclo[3.1.1]heptane is not extensively documented in public literature, the available data on its analogues consistently point to a highly restricted conformational space.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are crucial for understanding the complex reaction mechanisms involved in the synthesis of the bicyclo[3.1.1]heptane framework. Theoretical studies have been employed to design and rationalize new synthetic routes. For instance, the intramolecular [2+2] cycloaddition of ene-keteniminium ions to form the bicyclo[3.1.1]heptane skeleton has been studied using DFT and molecular dynamics. acs.orgpku.edu.cn These studies revealed that the reaction can be controlled kinetically, thermodynamically, or dynamically, and a carbocation model was proposed to rationalize the observed product distributions. pku.edu.cn

A general synthesis of 3-azabicyclo[3.1.1]heptanes involving the reduction of spirocyclic oxetanyl nitriles was also investigated through mechanistic studies, including DFT calculations, to rationalize the observed ring-opening and isomerization steps. nih.govresearchgate.net Computational investigations have also supported the proposed mechanisms of various cycloaddition reactions used to build the scaffold, such as the Lewis acid-catalyzed 1,3-dipolar cycloaddition of bicyclobutanes with isatogens acs.org and the photoinduced [3σ + 2σ] cycloaddition to form aminobicyclo[3.1.1]heptanes. acs.org These computational approaches allow for the mapping of reaction pathways and the identification of key transition states (TS), providing predictive power for designing new reactions and optimizing conditions. acs.orgpku.edu.cnbohrium.com

Table 1: Computational Methods in Reaction Mechanism Studies of Bicyclo[3.1.1]heptane Synthesis
Reaction TypeComputational MethodKey FindingsReference
Intramolecular [2+2] CycloadditionDFT, MD SimulationsRevealed kinetic, thermodynamic, and dynamic control pathways; proposed a carbocation intermediate model. acs.orgpku.edu.cn
Reduction of Spirocyclic Oxetanyl NitrilesDFT CalculationsRationalized the mechanism for ring opening and isomerization to form the 3-azabicyclo[3.1.1]heptane core. nih.govresearchgate.net
1,3-Dipolar CycloadditionDFT CalculationsSupported the mechanism for Lewis acid-catalyzed synthesis of tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes. acs.org
Photoinduced [3σ + 2σ] CycloadditionNot specifiedEnabled the synthesis of trisubstituted bicyclo[3.1.1]heptanes, valuable as meta-substituted arene bioisosteres. acs.org

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations offer a powerful tool to study the behavior of molecules in a condensed phase, such as in solution. For complex scaffolds like this compound, MD can provide insights into solvation, conformational dynamics over time, and potential aggregation behavior.

While specific MD studies focusing solely on the solution-phase behavior of this compound are not widely published, the technique has been applied to understand related processes. For example, MD simulations were used to investigate the regiochemical control in the intramolecular [2+2] cycloaddition reactions that form the bicyclo[3.1.1]heptane skeleton. acs.orgpku.edu.cn Quasi-classical trajectory (QCT) molecular dynamics simulations were performed to predict the product ratios, which were subsequently validated by experimental results. pku.edu.cn These studies highlight the utility of MD in understanding dynamic effects that are not captured by static quantum chemical calculations of transition states. Although primarily used to study reaction dynamics in this context, the same principles and methods are applicable to simulating the molecule's interaction with solvent molecules and its conformational fluctuations in a solution environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a significant role in predicting spectroscopic parameters, which can be validated against experimental data to confirm molecular structures. For the 3-azabicyclo[3.1.1]heptane framework, computational tools like DFT can predict stability and geometry, which in turn correlate with experimental NMR data. For instance, in the case of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid, characteristic signals for bridgehead protons are expected between δ 3.5–4.0 ppm in ¹H NMR spectra, which can be confirmed computationally.

Table 2: Key Spectroscopic Features and Computational Correlation
Spectroscopic TechniqueObserved/Predicted FeatureRelevance to 3-Azabicyclo[3.1.1]heptaneReference
¹H / ¹³C NMRBridgehead proton signals (δ ~3.5-4.0 ppm); specific shifts for benzyl (B1604629) and core carbons.Confirms bicyclic geometry and substituent positions. Computational methods can predict these shifts for structural verification.
IR SpectroscopyC-N stretches, aromatic C-H stretches from the benzyl group.Confirms the presence of key functional groups. Frequencies can be calculated computationally. nih.gov
Mass SpectrometryVerification of molecular ion peak and specific fragmentation patterns.Confirms molecular weight and structural integrity.
X-ray CrystallographyDetermination of solid-state conformation (e.g., chair-boat).Provides definitive structural data that can be used to benchmark computational models. researchgate.net

Computational Modeling of Ligand-Target Interactions (non-clinical, purely mechanistic)

The rigid 3-azabicyclo[3.1.1]heptane scaffold is of high interest in medicinal chemistry as a saturated bioisostere for pyridine (B92270) or meta-substituted benzene (B151609) rings. nih.govmykhailiukchem.orgnih.gov Computational modeling, particularly molecular docking, is a key tool for investigating how these molecules might interact with biological targets at a mechanistic level.

Studies on related scaffolds have demonstrated the utility of this approach. For example, derivatives of 3,6-diazabicyclo[3.1.1]heptane were designed and evaluated as ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov Molecular docking simulations were integral to these studies, helping to rationalize structure-activity relationships (SAR) and predict binding modes within the receptor active site. nih.gov One study identified a derivative with a picomolar affinity (Ki = 10 pM) for the α4β2 nAChR subtype. nih.gov Similarly, docking studies were performed on 2-azabicyclo[2.2.1]heptane-based compounds as inhibitors of dipeptidyl peptidase-4 (DPP-4), where the modeling helped analyze the binding modes and spatial orientation required for potent inhibition. mdpi.com

These computational studies typically involve docking the ligand into the crystal structure of the target protein to predict the binding conformation and score the interaction strength. This provides a mechanistic hypothesis for the ligand's activity, guiding the synthesis of more potent and selective analogues.

Application As a Synthetic Building Block and Scaffold in Chemical Research

The inherent structural features of 3-Benzyl-3-azabicyclo[3.1.1]heptane render it a versatile starting material for the synthesis of intricate organic molecules. biosynth.comacs.org Its rigid framework allows for the precise spatial arrangement of functional groups, a critical aspect in the design of biologically active compounds and novel materials. researchgate.net

Precursor to Structurally Diverse Azabicyclic Derivatives

This compound serves as a key precursor for a variety of structurally diverse azabicyclic derivatives. chemshuttle.com A notable example is the efficient, two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a ketone derivative that opens avenues for further selective modifications of the cyclobutane (B1203170) ring. acs.orgnih.govacs.org This ketone can be readily transformed into other functional groups, leading to a library of conformationally restricted piperidine (B6355638) derivatives. acs.orgresearchgate.netnih.govacs.org For instance, the synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-2-one has also been reported, highlighting the adaptability of this scaffold. chemshuttle.com

Furthermore, an efficient method for the multigram synthesis of various 3-azabicyclo[3.1.1]heptane derivatives has been developed, relying on the intramolecular imide formation in a suitably functionalized cyclobutane derivative. chemrxiv.orgchemrxiv.org This approach has enabled the production of key intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione on a large scale, which are valuable for creating monoprotected bicyclic diamines used in medicinal chemistry. chemrxiv.orgchemrxiv.orgresearchgate.net

DerivativeStarting MaterialKey TransformationReference
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneCyclohexanone and N,N-di(methoxymethyl)benzylamineCondensation and Hydrolysis nih.govacs.org
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione3-Oxo-cyclobutanecarboxylateDiastereoselective Strecker reaction and intramolecular imide formation chemrxiv.orgchemrxiv.org
3-Benzyl-3-azabicyclo[3.1.1]heptan-2-oneNot specifiedNot specified chemshuttle.com

Integration into Natural Product Synthesis Analogues

The 3-azabicyclo[3.1.1]heptane core has been integrated into analogues of natural products and bioactive molecules. researchgate.net For example, this scaffold has been used to create saturated analogues of the antihistamine drug Rupatadine by replacing the pyridine (B92270) ring. researchgate.netresearchgate.net This modification resulted in a significant improvement in the physicochemical properties of the drug analogue. researchgate.netresearchgate.net The ability to mimic the spatial arrangement of functional groups in natural products makes this bicyclic system a valuable tool in the development of novel therapeutic agents with potentially enhanced properties. researchgate.net

Development of Novel Ligands in Catalysis

The chiral nature and rigid structure of 3-azabicyclo[3.1.1]heptane derivatives make them promising candidates for the development of novel ligands in asymmetric catalysis. The defined stereochemistry of these bicyclic amines can influence the stereochemical outcome of catalytic reactions. For instance, derivatives of 3-benzyl-3-azabicyclo[3.1.1]heptan-2-one are being explored as precursors for chiral catalysts. chemshuttle.com The development of new synthetic routes to polysubstituted 3-azabicyclo[3.1.1]heptanes from readily available starting materials further expands the potential of this scaffold in creating a diverse library of ligands for various catalytic applications. researchgate.net

Scaffold Design for Materials Science and Supramolecular Chemistry

The rigid and well-defined three-dimensional structure of the 3-azabicyclo[3.1.1]heptane framework is advantageous for applications in materials science and supramolecular chemistry. researchgate.net This scaffold can be used to construct highly ordered molecular architectures. The ability to introduce various functional groups at specific positions on the bicyclic ring system allows for the tuning of intermolecular interactions, leading to the formation of self-assembled structures with desired properties. The use of such scaffolds has been noted as beneficial in the broader context of drug discovery and medicinal chemistry due to their unique structural attributes. researchgate.net

Exploration of Structure-Activity Relationships (SAR) in Mechanistic Biological Probe Design

The conformationally restricted nature of the 3-azabicyclo[3.1.1]heptane scaffold is a powerful tool for probing structure-activity relationships (SAR) in the design of mechanistic biological probes. nih.govacs.orgdntb.gov.ua By fixing the orientation of substituents, researchers can gain a clearer understanding of the molecular interactions required for binding to a specific biological target. researchgate.net

Design and Synthesis of Analogs for Specific Molecular Target Binding Studies

Derivatives of this compound are designed and synthesized as analogs to study binding at specific molecular targets. nih.govacs.org The rigid framework allows for the creation of compounds with a high degree of structural pre-organization, which can lead to enhanced binding affinity and selectivity for receptors and enzymes. researchgate.net For example, the synthesis of conformationally restricted piperidine analogues derived from 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been a key area of research. researchgate.netnih.govacs.org These analogues serve as valuable tools in medicinal chemistry to probe the binding pockets of various biological targets. researchgate.netnih.govacs.org The development of spiro[3.3]heptane as a bioisostere for the phenyl ring in bioactive compounds further highlights the utility of such rigid scaffolds in medicinal chemistry and drug discovery. chemrxiv.org

Compound/AnalogApplicationKey FindingReference
Conformationally restricted piperidine derivativesProbing biological targetsEnhanced binding efficiency and selectivity due to fixed functional group orientation. researchgate.netnih.govacs.org
Saturated analogue of RupatadineAntihistamine drug developmentImproved physicochemical properties compared to the original drug. researchgate.netresearchgate.net
Spiro[3.3]heptane-containing drug analoguesAnticancer and local anesthetic drug discoverySaturated, patent-free analogues of Vorinostat, Sonidegib, and Benzocaine showed high activity. chemrxiv.org

Computational Approaches to Molecular Recognition Principles

Computational chemistry provides powerful tools to understand the structural and electronic properties that govern the molecular recognition of the 3-azabicyclo[3.1.1]heptane scaffold. These approaches are crucial for rational drug design, allowing researchers to predict how derivatives of this scaffold will interact with biological targets.

A key application of this scaffold is as a saturated, three-dimensional bioisostere for planar aromatic rings like pyridine. nih.govacs.org Computational and X-ray diffraction studies are used to compare the geometric properties of 3-azabicyclo[3.1.1]heptanes with their aromatic counterparts. nih.govresearchgate.net These analyses focus on parameters such as the distance and angles between substituent exit vectors, demonstrating that the rigid bicyclic framework can mimic the spatial arrangement of functional groups found in 3,5-disubstituted pyridines. acs.orgresearchgate.net This structural mimicry allows the scaffold to be used in "scaffold hopping" and "escape from flatland" strategies in medicinal chemistry, aiming to improve physicochemical properties like solubility while maintaining biological activity. nih.govresearchgate.net

The conformational rigidity of the 3-azabicyclo[3.1.1]heptane core is a significant advantage in molecular recognition, as it reduces the entropic penalty upon binding to a receptor. Computational methods like the Exit Vector Plot (EVP) approach are employed to analyze and classify the conformational space of the piperidine ring constrained within the bicyclic system. researchgate.net This analysis reveals that the scaffold stabilizes specific boat and distorted chair conformations, which can be crucial for orienting substituents for optimal interaction with a biological target. researchgate.net

Furthermore, ab initio calculations are used to study the fundamental interactions between such cationic scaffolds and biological macromolecules. A predominant interaction in the molecular recognition process for many nitrogen-containing scaffolds is the π-cation interaction. acs.org These studies calculate the variational interaction energies between the cationic bicyclic nitrogen core and the aromatic side chains of amino acids like tryptophan, tyrosine, and phenylalanine, which are often found in receptor binding sites. acs.org The results consistently show a strong, favorable interaction, with the rank order of interaction energy being Tryptophan > Tyrosine > Phenylalanine. acs.org These computational insights are fundamental to understanding the binding affinity and selectivity of ligands derived from the 3-azabicyclo[3.1.1]heptane scaffold.

Table 1: Computational Methods in the Analysis of 3-Azabicyclo[3.1.1]heptane Scaffolds

Computational Method Principle/Application Relevance to 3-Azabicyclo[3.1.1]heptane Scaffold
X-ray Crystallography & Geometric Analysis Compares bond angles and distances of the scaffold to its aromatic bioisosteres (e.g., pyridine). researchgate.net Validates the scaffold as a 3D mimic of planar rings, guiding its use in drug design as a saturated bioisostere. nih.govacs.orgresearchgate.net
Exit Vector Plot (EVP) Approach Analyzes the spatial vectors of substituents to map the accessible conformational space of the molecule. researchgate.net Defines the rigid conformational constraints imposed by the bicyclic system, which helps in the rational design of derivatives with specific substituent orientations. researchgate.net
Ab Initio Calculations Calculates interaction energies between the cationic scaffold and amino acid residues from first principles. acs.org Elucidates the strength and nature of non-covalent interactions, such as π-cation forces, that are critical for receptor binding and molecular recognition. acs.org

| Electrostatic Potential (ESP) Analysis | Estimates properties like density and heat of sublimation by analyzing the molecular surface potential. smolecule.com | Used in the theoretical design of new derivatives to predict their physicochemical properties and stability. smolecule.com |

Mechanistic Studies of Molecular Interactions with Biological Macromolecules

Mechanistic studies investigate how the unique three-dimensional structure of this compound and its derivatives translates into specific interactions at the molecular level with biological targets like receptors and enzymes. The rigid bicyclic framework is a key feature, as it facilitates selective binding to molecular targets by presenting functional groups in a well-defined spatial orientation, which can modulate the target's activity.

A primary mechanism governing the interaction of this and related cationic scaffolds with biological receptors is the π-cation interaction. acs.org This non-covalent force involves an electrostatic interaction between the positively charged nitrogen of the azabicyclo[3.1.1]heptane ring and the electron-rich π system of aromatic amino acid residues within the receptor's binding pocket. acs.org Detailed mechanistic studies on related azabicyclic systems binding to nicotinic acetylcholine (B1216132) receptors have shown that specific aromatic residues, such as tryptophan, are crucial for ligand binding. acs.org The interaction energy is significant and distance-dependent, following a Morse-like potential function, indicating an optimal geometry for binding. acs.org The tryptophan side chain typically provides the strongest interaction, followed by tyrosine and phenylalanine. acs.org

Derivatives of the core scaffold are often studied for their ability to interact with and modulate the function of specific biological targets. For instance, research has shown that certain derivatives exhibit significant activity against enzymes involved in neurotransmission, suggesting potential applications in treating neurological disorders. The mechanism in these cases often involves the bicyclic core acting as a rigid anchor that fits into a specific binding site, allowing appended functional groups to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) that lead to enzyme inhibition or receptor modulation. smolecule.com

To elucidate these mechanisms and the structure-activity relationships (SAR), researchers synthesize a series of analogs and evaluate their binding affinities. For example, in studies of related azabicycloheptanes as ligands for neuronal nicotinic acetylcholine receptors, competitive binding assays are used. researchgate.net These experiments measure the inhibition of binding of a radiolabeled ligand, such as [3H]cytisine, to determine the binding affinity (Ki) of the new compounds, providing quantitative data on how structural modifications affect molecular interactions. researchgate.net

| Bicyclic Scaffold | Enzyme/Receptor Binding Pocket | Shape Complementarity | The rigid structure reduces the entropic cost of binding and ensures precise positioning of functional groups. researchgate.net |

Advanced Analytical Methodologies for 3 Benzyl 3 Azabicyclo 3.1.1 Heptane Research

Development of Chiral Separation Techniques for Enantiopure Compounds

The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptane can result in a racemic mixture of enantiomers, which are non-superimposable mirror images of each other. Since different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles, the development of robust chiral separation techniques is paramount. nih.govlibretexts.org

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary and effective method for the direct separation of enantiomers. nih.govmdpi.comyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including bicyclic amines. nih.govmdpi.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and allowing for their individual quantification. youtube.com

The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal separation. mdpi.com For amine-containing compounds like this compound, derivatization with a chiral reagent can also be employed to form diastereomers, which can then be separated on a standard, achiral stationary phase. sigmaaldrich.commdpi.com However, direct separation on a CSP is often preferred due to its simplicity and efficiency. nih.gov

Table 1: Chiral Separation Techniques for Bicyclic Amines

TechniqueChiral Stationary Phase (CSP)/MethodTypical Mobile PhaseDetectionReference
Chiral HPLC Polysaccharide-based (e.g., Cellulose, Amylose)Hexane/Isopropanol, Methanol, AcetonitrileUV, MS nih.govmdpi.com
Chiral SFC Polysaccharide-basedCO2/Methanol/AdditivesUV, MSN/A
Derivatization followed by HPLC Formation of diastereomers using a chiral derivatizing agentAcetonitrile/Water, Hexane/Ethyl AcetateUV, Fluorescence sigmaaldrich.commdpi.com
Chiral Capillary Electrophoresis (CE) Cyclodextrins, Chiral crown ethersAqueous or non-aqueous buffersUV, DAD nih.gov

This table is for illustrative purposes and specific conditions for this compound would require experimental optimization.

High-Resolution Spectroscopic Techniques for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and quality of the final drug substance. nih.gov High-resolution spectroscopic techniques are essential for the detection, identification, and quantification of process-related impurities and degradation products in this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. nih.gov Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are frequently coupled with liquid chromatography (LC) to separate impurities before their mass analysis. This combination (LC-HRMS) is a powerful tool for identifying trace-level impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly high-field NMR (e.g., 500 MHz and above), offers detailed structural information about the molecule and any impurities present. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for elucidating the precise chemical structure of unknown impurities.

Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify functional groups present in the molecule and its impurities, providing complementary information to MS and NMR. acs.org

Table 2: Potential Impurities in the Synthesis of this compound

Impurity TypePotential Structure/CompoundAnalytical Technique for DetectionReference
Starting Material Unreacted precursors from synthesisLC-MS, GC-MS chemrxiv.orgnih.gov
By-products Isomeric compounds, products of side reactionsLC-HRMS, NMR researchgate.netresearchgate.net
Degradation Products Products of oxidation, hydrolysis, or photolysisLC-MS, Forced Degradation Studies nih.gov
Reagents/Solvents Residual reagents or solvents from the synthesisGC-MS, Headspace GCN/A

The specific impurities will depend on the synthetic route employed. chemrxiv.orgnih.gov

On-line Reaction Monitoring and Process Analytical Technology (PAT) in Synthesis

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. rsc.org In the synthesis of this compound, PAT can be implemented to monitor reaction progress in real-time, leading to improved process understanding, control, and efficiency.

On-line spectroscopic techniques are central to PAT. For instance, in-situ Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can be used to continuously monitor the concentration of reactants, intermediates, and products throughout the reaction. This real-time data allows for the precise determination of reaction endpoints, optimization of reaction conditions (e.g., temperature, reagent addition rate), and early detection of any process deviations.

On-line High-Performance Liquid Chromatography (HPLC) can also be integrated into the reaction setup to provide more detailed information on the formation of the desired product and any impurities. rsc.org This allows for immediate feedback on the impact of process parameters on the purity profile of the reaction mixture.

The implementation of PAT in the synthesis of this compound can lead to a more robust and reproducible manufacturing process, ensuring consistent product quality. rsc.org

Table 3: Process Analytical Technology (PAT) for this compound Synthesis

PAT ToolParameter MonitoredBenefitsReference
In-situ FTIR/Raman Reactant, Intermediate, and Product ConcentrationsReal-time reaction kinetics, endpoint determination, process optimization rsc.org
On-line HPLC/UPLC Product Purity, Impurity FormationReal-time impurity profiling, optimization of reaction selectivity rsc.org
Automated Sampling Reaction aliquots for off-line analysisHigh-throughput process development, detailed kinetic studiesN/A
Process Control Software Integration of analytical data with process parametersAutomated process control, improved consistency and robustnessN/A

Future Directions and Emerging Research Avenues for Azabicyclo 3.1.1 Heptane Systems

Sustainable and Green Chemistry Approaches in Synthesis

The growing emphasis on environmentally benign chemical manufacturing has spurred research into sustainable methods for synthesizing azabicyclo[3.1.1]heptane derivatives. Key to this is the development of scalable processes that utilize readily available starting materials and minimize waste.

Recent advancements include the large-scale synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes from bulk reagents. acs.org One such approach involves a double alkylation of malonate with a derivative of azetidine, which can be prepared on a kilogram scale. acs.org Subsequent hydrolysis and decarboxylation steps yield the core structure in multigram to 400-gram quantities in a single run, showcasing a pathway to industrial-scale production. acs.org Another efficient, multigram synthesis of 3-azabicyclo[3.1.1]heptanes relies on an intramolecular imide formation from a cyclobutane (B1203170) derivative, which itself is accessible from commercially available materials. chemrxiv.orgchemrxiv.org

Furthermore, photocatalytic methods are being explored as a green approach. A mild, photocatalytic Minisci-like reaction has been developed to introduce various heterocycles at the bridgehead position of the azabicyclo[3.1.1]heptane core, using inexpensive starting materials and LED light sources. acs.org Amine-promoted three-component reactions also represent a sustainable strategy, enabling the synthesis of related oxa-aza-bicyclo[3.1.1]heptanes under mild conditions with excellent functional group tolerance. rsc.org These methods prioritize atom economy and reduce the reliance on harsh reagents and conditions, aligning with the principles of green chemistry.

Exploration of Unconventional Reactivity and Novel Bond Formations

The construction of the strained bicyclic core of azabicyclo[3.1.1]heptanes has inspired the exploration of novel and unconventional chemical reactions. A significant area of research involves catalyst-controlled annulations (ring-forming reactions) using highly strained precursors like bicyclo[1.1.0]butanes (BCBs).

Researchers have developed divergent synthetic routes to 2- and 3-azabicyclo[3.1.1]heptenes through distinct catalytic annulations of BCBs with vinyl azides. nih.govacs.org A Titanium(III)-catalyzed (3+3) annulation affords 2-aza scaffolds, while a scandium-catalyzed (3+2) annulation followed by a rearrangement yields the 3-aza isomers. nih.govacs.org Similarly, Europium-catalyzed formal dipolar [4π+2σ] cycloadditions of BCBs with nitrones have been used to create polysubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes. bohrium.com These catalyst-controlled strategies provide access to different isomers from common starting materials, a key challenge in complex molecule synthesis.

Other novel bond-forming strategies include thermal intramolecular [2+2] cycloadditions and photocatalytic Minisci-like reactions. acs.orgresearchgate.net The former allows for the synthesis of the 3-azabicyclo[3.1.1]heptane skeleton from acyclic dienes, while the latter enables the direct formation of C-C bonds to attach heterocyclic fragments to the bicyclic core. acs.orgresearchgate.net These methods expand the toolkit for creating diverse and functionally rich azabicyclo[3.1.1]heptane derivatives.

Reaction TypePrecursorsCatalyst/ConditionsProduct ScaffoldReference
(3+3) AnnulationBicyclo[1.1.0]butane, Vinyl AzideTi(III) catalyst2-Azabicyclo[3.1.1]heptene nih.govacs.org
(3+2) Annulation / RearrangementBicyclo[1.1.0]butane, Vinyl AzideScandium catalyst3-Azabicyclo[3.1.1]heptene nih.govacs.org
[4π+2σ] CycloadditionBicyclo[1.1.0]butane, NitroneEu(OTf)₃ catalyst2-Oxa-3-azabicyclo[3.1.1]heptane bohrium.com
Thermal [2+2] Cycloaddition1,3-DieneThermal3-Azabicyclo[3.1.1]heptane researchgate.net
Photocatalytic Minisci ReactionAza-BCHep NHP Ester, HeterocyclePhotocatalyst, LED lightHeterocycle-substituted Aza-BCHep acs.org
Amine-promoted CycloadditionBicyclo[1.1.0]butane, Hydroxylamine, PolyformaldehydeAmine2-Oxa-3-azabicyclo[3.1.1]heptane rsc.org

Advanced Applications in Chemical Biology Tool Development (non-therapeutic)

The unique three-dimensional structure of the azabicyclo[3.1.1]heptane core makes it an attractive scaffold for developing non-therapeutic chemical biology tools. Its primary application in this area is as a bioisostere—a molecular mimic used to probe or modulate biological systems. researchgate.net

Azabicyclo[3.1.1]heptanes are considered saturated, non-planar bioisosteres of pyridine (B92270) and piperidine (B6355638), two heterocycles commonly found in biologically active molecules. researchgate.netscribd.comresearchgate.net By replacing a flat pyridine ring with a C(sp³)-rich azabicyclo[3.1.1]heptane scaffold, researchers can create tool compounds with improved physicochemical properties, such as enhanced metabolic stability and solubility, without losing affinity for the biological target. researchgate.netnih.gov This strategy has been demonstrated by incorporating the core into the structure of the antihistamine drug Rupatadine, which resulted in a dramatic improvement in its properties. nih.gov

This scaffold is also being used as a building block for more complex chemical tools, such as Proteolysis-Targeting Chimeras (PROTACs). chemrxiv.orgresearchgate.net PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target. An efficient synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione has been developed to serve as a key intermediate for creating bridged analogs of Thalidomide, a well-known component of PROTACs. chemrxiv.orgchemrxiv.orgresearchgate.net The rigid bicyclic structure provides a predictable framework for orienting the different parts of the PROTAC molecule. Additionally, the principles of click chemistry, a set of powerful bioconjugation reactions, can be applied to azabicyclo[3.1.1]heptane derivatives to construct sophisticated molecular probes and tools. precisepeg.com

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction and Property Optimization

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is creating new possibilities for accelerating the design and synthesis of complex molecules like 3-benzyl-3-azabicyclo[3.1.1]heptane. While the field is still emerging, its application to azabicyclo[3.1.1]heptane systems is beginning to take shape.

Currently, computational methods such as Density Functional Theory (DFT) are used to understand the mechanistic aspects of reactions that form the azabicyclo[3.1.1]heptane core, such as selective cycloadditions. rsc.org This provides a foundational understanding that can inform the design of better synthetic routes.

Furthermore, ML models are being trained to predict the physicochemical properties of molecules, such as solubility, toxicity, and bioactivity, based on their structure alone. imamu.edu.sa This allows for the rapid in silico screening of virtual libraries of azabicyclo[3.1.1]heptane derivatives to identify candidates with the most promising profiles before committing to their synthesis. imamu.edu.saugent.be This data-driven approach promises to make the optimization of properties for these scaffolds more efficient and systematic.

Q & A

Q. What are the key considerations in synthesizing 3-Benzyl-3-azabicyclo[3.1.1]heptane derivatives?

Methodological Answer: Synthesis of bicyclic amines like this compound derivatives requires optimization of reaction conditions and purification protocols. Critical steps include:

  • Catalyst selection : Hydrogenation of oximes (e.g., compound 11 ) using Ni-Re alloy under 50 bar H₂ pressure achieves high yields (91%) of amines like 12 .
  • Solvent systems : Use of methanol with ammonia (10% v/v) ensures solubility and reaction efficiency .
  • Purification : Distillation under reduced pressure (1 mm Hg) or recrystallization (e.g., from hexane for compound 7 ) ensures product purity .

Q. Reaction Optimization Table

DerivativeKey StepCatalyst/ConditionsYieldReference
Amine 12 Oxime hydrogenationNi-Re alloy, 50 bar H₂91%
Alcohol 7 Grignard additionPhenylmagnesium chloride, THF87%

Q. How is NMR spectroscopy utilized in characterizing bicyclic amines?

Methodological Answer: Multidimensional NMR (¹H, ¹³C, DEPT, NOESY) is critical for structural elucidation:

  • ¹³C-NMR : Assignments via DEPT experiments differentiate CH₃, CH₂, and CH groups. For example, compound 12 shows distinct cyclobutane CH₂ signals at δ 27.87 and 29.74 ppm .
  • NOESY : Determines stereochemistry, such as confirming the endo/exo configuration of benzoylamino derivatives (e.g., 13a/13b ) .
  • ¹H-NMR coupling constants : For compound 7 , coupling constants (e.g., J = 9.0 Hz) confirm cyclobutane ring geometry .

Q. How do bicyclo[3.1.1]heptane frameworks mimic meta-substituted benzenes in drug design?

Methodological Answer: Bicyclo[3.1.1]heptanes serve as bioisosteres for meta-substituted benzenes due to:

  • Spatial similarity : Comparable angles (~120°) and distances (~4.2 Å) between substituents .
  • Physicochemical properties : Enhanced metabolic stability and solubility compared to planar aromatic systems.
  • Case study : Derivatives like 7 exhibit structural rigidity, enabling precise spatial placement of pharmacophores in receptor binding .

Advanced Research Questions

Q. How can stereochemical contradictions in bicyclic amine derivatives be resolved?

Methodological Answer: Conflicting stereochemical assignments require a combination of experimental and computational tools:

  • NOESY experiments : For alcohol derivatives, cross-peaks between bridgehead protons and substituents confirm endo/exo configurations .
  • X-ray crystallography : Single-crystal analysis (e.g., compound 7 ) provides unambiguous stereochemical proof .
  • DFT calculations : Predict relative stability of stereoisomers and compare with experimental NMR data .

Q. What computational strategies predict the bioisosteric potential of bicyclo[3.1.1]heptanes?

Methodological Answer:

  • Molecular docking : Compare binding poses of bicycloheptanes and meta-substituted benzenes in target proteins (e.g., serotonin receptors) .
  • QM/MM simulations : Calculate electrostatic potential maps to assess electronic complementarity .
  • ADMET profiling : Use tools like SwissADME to predict solubility, permeability, and metabolic stability .

Q. How can reaction impurities in scaled-up syntheses be minimized?

Methodological Answer:

  • TLC monitoring : Track intermediates during hydrogenation (e.g., compound 6 ) to optimize reaction time .
  • Column chromatography : Use Kieselgel Merck 60 (230–400 mesh) for efficient separation of diastereomers .
  • Recrystallization solvents : Hexane or hexane/Et₂O mixtures yield high-purity solids (e.g., compound 7 ) .

Q. How should researchers address contradictory literature data on bicyclic amine reactivity?

Methodological Answer:

  • Reproduce experiments : Standardize conditions (e.g., solvent purity, catalyst batch) to isolate variables .
  • Cross-validate techniques : Compare NMR, MS, and X-ray data across studies to identify systematic errors .
  • Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, Enamine Ltd. studies) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.